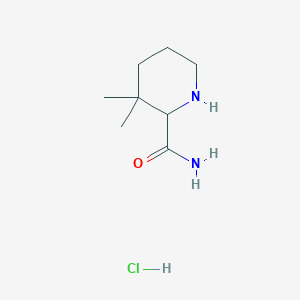

3,3-Dimethylpiperidine-2-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethylpiperidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H16ClN . Piperidines, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives like 3,3-Dimethylpiperidine-2-carboxamide hydrochloride has been a topic of interest in the scientific community . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The linear formula of 3,3-Dimethylpiperidine-2-carboxamide hydrochloride is C7H16ClN . It has a molecular weight of 149.66 .Physical And Chemical Properties Analysis

3,3-Dimethylpiperidine-2-carboxamide hydrochloride is a solid compound . It has a molecular weight of 149.66 .Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis

A study by Bobrov et al. (2000) explored the chromatographic behavior of certain compounds, emphasizing the importance of heterocyclic structures in analytical chemistry, which could relate to analyzing derivatives like 3,3-Dimethylpiperidine-2-carboxamide hydrochloride for their physicochemical properties (Bobrov, Van'kova, & Sul'din, 2000).

Antitumor Agents

Lynn and Langer (2000) discussed the synthesis of poly(β-aminoesters), which, through the conjugate addition of secondary amines, leads to polymers with potential as antitumor agents. This research indicates the potential for 3,3-Dimethylpiperidine-2-carboxamide hydrochloride derivatives in the development of novel cancer therapies (Lynn & Langer, 2000).

Metal Coordination Studies

Kowol et al. (2009) synthesized metal complexes of thiosemicarbazones to evaluate their cytotoxic activity, providing a framework for studying the coordination chemistry of compounds like 3,3-Dimethylpiperidine-2-carboxamide hydrochloride and their potential biological applications (Kowol et al., 2009).

Enzyme Inhibition

The synthesis and biodegradability of new polyesteramides containing peptide linkages were investigated by Fan, Kobayashi, and Kise (2000), highlighting the application of similar compounds in the study of enzyme specificity and potential agricultural or biomedical uses (Fan, Kobayashi, & Kise, 2000).

Molecular Structure and Spectroscopy

Research by Kowalczyk (2008) on the synthesis and characterization of quaternary ammonium derivatives provides insight into the molecular structure and spectroscopic properties of compounds that could include 3,3-Dimethylpiperidine-2-carboxamide hydrochloride derivatives. This study aids in understanding the chemical behavior and interaction of such compounds (Kowalczyk, 2008).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Zukünftige Richtungen

The future directions for the study and application of 3,3-Dimethylpiperidine-2-carboxamide hydrochloride and similar compounds are vast. Given their importance in the pharmaceutical industry, ongoing research is likely to focus on the development of more efficient synthesis methods, the discovery of new derivatives with potential pharmacological applications, and a deeper understanding of their mechanisms of action .

Eigenschaften

IUPAC Name |

3,3-dimethylpiperidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2)4-3-5-10-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDDSLVKPCGDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1C(=O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2926395.png)

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2926411.png)

![2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine](/img/structure/B2926412.png)